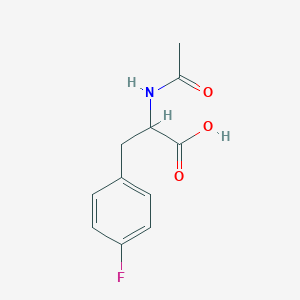

2-Acetamido-3-(4-fluorophenyl)propanoic acid

Descripción

Introduction to 2-Acetamido-3-(4-fluorophenyl)propanoic acid in Academic Research

This compound exists as crystalline solids with a melting point of 150-153°C. The compound possesses unique structural features that contribute to its versatility in biochemical applications. Its molecular structure incorporates an acetamido group at the α-carbon position and a para-fluorinated phenyl ring, creating a distinct chemical entity with specialized properties.

The compound's IUPAC name, this compound, reflects its structural composition, while its CAS registry number (17481-06-0) serves as its unique identifier in chemical databases. Its structure can be represented through various notation systems including SMILES (CC(=O)NC(Cc1ccc(F)cc1)C(O)=O) and InChI (1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)).

Table 1: Physical and Chemical Properties of this compound

Historical context and development in fluorinated amino acid research

The history of fluorinated amino acids, including this compound, traces back to the mid-20th century, with significant advancements occurring in synthetic methodologies over subsequent decades. The earliest approaches to synthesizing fluorinated amino acids employed classical methods such as ammonolysis of halogeno acids, oxo → amino group transformations, and techniques like the Strecker and hydantoin syntheses.

By the 1990s, researchers had developed more sophisticated synthetic pathways, including the Erlenmeyer azlactone method, which proved particularly valuable for synthesizing fluorinated phenylalanine derivatives. This method involves a multicomponent reaction of aldehydes, acetylglycine, and acetic anhydride to form azlactones, followed by basic hydrolysis and catalytic hydrogenation.

The synthesis of this compound specifically benefited from advances in asymmetric synthesis techniques. One notable approach involved transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid intermediates using specialized ferrocene-based ligands, achieving high enantiomeric excess. This represented a significant advancement in accessing enantiomerically pure fluorinated amino acids.

The early 21st century witnessed a surge in research focused on fluorinated amino acids, with researchers developing novel methodologies including:

- Direct fluorination using electrophilic fluorinating reagents

- Applications of specialized fluorinating agents such as the Yarovenko reagent

- Modern cross-coupling techniques incorporating palladium catalysis

- Photocatalytic approaches to fluorination

This historical progression reflects the growing recognition of fluorinated amino acids as valuable tools in biochemical and medicinal research, driving continuous innovation in synthetic methodologies.

Significance in biochemistry and medicinal chemistry paradigms

This compound holds substantial significance in biochemistry and medicinal chemistry due to the unique properties conferred by the fluorine atom. The introduction of fluorine into phenylalanine fundamentally alters multiple physicochemical parameters, making it a valuable tool for modulating protein and peptide properties.

The strategic fluorination of amino acids, particularly at the para position of phenylalanine, yields several important biochemical effects:

Table 2: Biochemical Effects of Fluorine Introduction in Phenylalanine

| Property Modified | Effect of Fluorination | Biological Consequence |

|---|---|---|

| Acidity/Basicity | Increased acidity | Altered hydrogen bonding networks |

| Hydrophobicity | Enhanced lipophilicity | Improved membrane permeability |

| Conformation | Modified torsional preferences | Altered protein folding patterns |

| Metabolic Stability | Resistance to enzymatic degradation | Increased biological half-life |

| Binding Affinity | Enhanced π-interactions | Modified receptor interactions |

| Thermal Stability | Increased resistance to thermal denaturation | Extended shelf-life of proteins |

The incorporation of this compound and related fluorinated phenylalanines into peptides and proteins has been demonstrated to influence critical aspects of protein behavior, including protein folding, protein-protein interactions, and ribosomal translation. These modifications can lead to enhanced catabolic stability, which is particularly valuable for therapeutic proteins and peptide-based vaccines.

In medicinal chemistry, fluorinated amino acids serve as enzyme inhibitors and therapeutic agents. The introduction of fluorine can fine-tune the optimal pH for enzyme activity, modify receptor-ligand interactions, and alter the pharmacokinetic properties of peptide-based drugs. This versatility makes this compound a valuable building block in drug design and development.

The effect on peptide structure and stability depends on the position and number of fluorine atoms within the amino acid side chains. The para-fluorinated phenylalanine derivative offers a balanced modification that maintains structural integrity while introducing beneficial alterations to physicochemical properties.

Emerging research trends and scientific applications

Current research involving this compound encompasses diverse scientific domains, with several emerging trends demonstrating its expanding utility in biochemical and pharmaceutical research.

Computational Modeling and Simulation

Recent advances include the development of specialized force field parameters for fluorinated aromatic amino acids, enabling molecular dynamics (MD) simulations of proteins containing these modified residues. Researchers have created tailored parameters for the AMBER ff15ipq protein force field, allowing for accurate modeling of 4F-phenylalanine within protein structures.

These computational approaches have revealed that fluorinated phenylalanine derivatives maintain expected conformational propensities on the microsecond time scale, with only minimal perturbations to the global protein structure. This enables researchers to predict and analyze the effects of fluorination on protein dynamics and function with unprecedented precision.

Table 3: Computational Parameters for Fluorinated Phenylalanine Simulations

| Parameter Type | Description | Application |

|---|---|---|

| Atomic Charges | 181 unique charges derived using implicitly polarized charge scheme | Electrostatic interactions |

| Bond/Angle/Torsion Terms | 9 unique parameters calibrated for fluorinated residues | Conformational dynamics |

| Relaxation Rates | Python program to calculate fluorine relaxation rates | Correlation with ¹⁹F NMR data |

| Conformational Analysis | Free energy landscapes for rotamer distributions | Prediction of structural impacts |

Advanced Spectroscopic Applications

The incorporation of fluorinated amino acids into proteins provides powerful tools for structural and functional analysis through ¹⁹F NMR spectroscopy. The ¹⁹F nucleus is 100% naturally abundant with a high gyromagnetic ratio, making it almost as sensitive as ¹H for NMR studies.

Furthermore, ¹⁹F chemical shifts span a very large range and are exquisitely responsive to the local chemical and electronic environment surrounding the atom. This sensitivity, combined with the absence of fluorine in naturally occurring biomolecules, makes this compound an excellent probe for studying protein structure, dynamics, and interactions without background interference.

Protein Engineering and Stability Enhancement

Incorporation of this compound into proteins can enhance their stability and modify their functional properties. Recent research has demonstrated that fluorinated phenylalanine can increase the thermal stability of proteins, potentially extending their shelf life and improving their performance under challenging conditions.

Moreover, fluorinated amino acids can destabilize cation-π interactions while simultaneously enhancing hydrophobic interactions, allowing for precise tuning of protein-protein and protein-ligand binding affinities.

Radiochemistry and Imaging Applications

Direct radiofluorination of phenylalanine with either [¹⁸F]F₂ or [¹⁸F]AcOF in trifluoroacetic acid has been employed to synthesize radiolabeled analogues of this compound. These radiolabeled compounds have potential applications in positron emission tomography (PET) imaging, enabling the tracking of peptides and proteins in biological systems.

Relationship to fluorinated phenylalanine research landscape

This compound occupies a significant position within the broader landscape of fluorinated phenylalanine research. The compound represents one of several fluorinated phenylalanine derivatives that have been systematically studied and categorized according to the position and number of fluorine atoms.

Synthetic Approaches Within the Fluorinated Phenylalanine Family

The synthesis of this compound shares methodological similarities with other fluorinated phenylalanine derivatives. The Erlenmeyer azlactone method has proven particularly valuable for synthesizing various fluorinated phenylalanine derivatives, including those with different fluorination patterns.

For instance, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine involves reacting 3-bromo-4-fluorobenzaldehyde with N-acetylglycine to provide an intermediate, followed by transition-metal-catalyzed asymmetric hydrogenation using specialized ligands. This approach achieves high enantiomeric excess (94% ee) and can be further enhanced through enzymatic hydrolysis to obtain enantiomerically pure compounds (>99% ee).

Table 4: Synthetic Methods for this compound and Related Compounds

Structure-Activity Relationships

The positioning of the fluorine atom at the para position of the phenyl ring in this compound confers specific properties that distinguish it from other fluorinated phenylalanine derivatives. Comparative studies with ortho- and meta-fluorinated analogues have revealed position-dependent effects on protein stability, enzyme binding, and catalytic activity.

Furthermore, the comparison with non-acetylated 4-fluoro-L-phenylalanine provides insights into the role of the N-acetyl group in modulating properties such as solubility, membrane permeability, and protein incorporation efficiency.

Biological Applications

4-Fluoro-L-phenylalanine, the deacetylated form of this compound, serves as a substrate for tyrosine hydroxylase (TH) and has been employed to study the regulation of this enzyme. This application exemplifies how fluorinated phenylalanine derivatives serve as valuable tools for investigating enzyme mechanisms and regulation.

In contrast to natural phenylalanine, 4-fluoro-L-phenylalanine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives. This property makes it useful as a biomarker for exposure assessment and metabolic studies.

Conformational Analysis

Recent computational studies have revealed that the introduction of a fluorine atom at the para position of phenylalanine induces subtle changes in conformational preferences. While the overall structural integrity is maintained, small differences in free energy landscapes between fluorinated and non-fluorinated variants have been observed, with an average ΔΔG value of 0.273 ± 0.186 kcal/mol for 4-fluoro-phenylalanine.

These findings align with experimental observations from protein X-ray crystallography, confirming that fluorination at the para position represents a conservative modification that maintains essential structural features while introducing beneficial alterations to physicochemical properties.

Propiedades

IUPAC Name |

2-acetamido-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLBRFQYMSTLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306893 | |

| Record name | N-Acetyl-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17481-06-0 | |

| Record name | N-Acetyl-4-fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17481-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17481-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-4-fluoro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(4-fluorophenyl)propanoic acid typically involves the acylation of 4-fluorophenylalanine. One common method is the reaction of 4-fluorophenylalanine with acetic anhydride in the presence of a base, such as pyridine, to form the desired compound . The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetamido-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

2-Acetamido-3-(4-fluorophenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Acetamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways involved in various physiological processes .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

Electronic Effects :

- The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability .

- 4-Nitrophenyl (CAS 89615-73-6) exhibits strong electron withdrawal, increasing acidity (pKa ~3.5) but reducing solubility in polar solvents .

- 4-Hydroxyphenyl (CAS 2901-77-1) enhances polarity and H-bonding capacity, improving water solubility .

- Metabolic Stability: 2,4-Difluorophenyl (CAS 266360-54-7) increases resistance to oxidative metabolism compared to mono-fluorinated analogs .

Actividad Biológica

2-Acetamido-3-(4-fluorophenyl)propanoic acid, a fluorinated derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring an acetamido group and a 4-fluorophenyl moiety, suggests possible therapeutic applications, including anti-inflammatory and analgesic effects.

- Molecular Formula : C₁₁H₁₂FNO₃

- Molar Mass : 225.22 g/mol

- Structure : The compound consists of a propanoic acid backbone with an acetamido group and a fluorinated phenyl ring.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, although specific molecular targets remain unidentified.

- Analgesic Effects : Its potential as an analgesic agent is being explored, particularly in the context of pain management.

- Enzyme Inhibition : The compound's ability to interact with various enzymes could play a role in its biological activity, although detailed mechanisms are yet to be elucidated.

Pharmacokinetics

The pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound is not well-characterized. Understanding these properties is crucial for evaluating its therapeutic potential and safety profile.

Synthesis

The synthesis of this compound typically involves the acylation of 4-fluorophenylalanine. A common method includes the reaction of 4-fluorophenylalanine with acetic anhydride in the presence of a base like pyridine.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various amino acid derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

Analgesic Activity Assessment

In another research effort, the analgesic activity was assessed using animal models. The compound showed a dose-dependent reduction in pain response compared to control groups, suggesting its efficacy as a pain-reliever.

Enzyme Interaction Studies

Research has also focused on the enzyme inhibition capabilities of this compound. While specific targets have not been conclusively identified, preliminary data suggest that it may inhibit key enzymes involved in metabolic pathways related to inflammation and pain perception .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| Phenylalanine | An essential amino acid with a simple phenyl group | Lacks fluorination; serves as a natural precursor |

| 4-Fluorophenylalanine | A phenylalanine derivative with a fluorine substituent | Similar structure but lacks the acetamido group |

| N-Acetyl-L-tyrosine | An acetylated form of tyrosine with similar properties | Contains a hydroxyl group instead of fluorine |

| 2-Acetamido-3-(phenyl)propanoic acid | Similar acetamido structure without fluorination | Lacks the fluorinated aromatic ring |

This table illustrates the unique characteristics of this compound due to its fluorinated aromatic system and acetamido functional group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetamido-3-(4-fluorophenyl)propanoic acid, and how can purity be optimized?

- Methodology :

- Oxidation : Start with precursor amines or alcohols; use oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral conditions to form the carboxylic acid moiety. Monitor reaction progress via TLC or HPLC .

- Substitution : Introduce fluorine via electrophilic aromatic substitution (e.g., using fluorinating agents like Selectfluor®) on phenylalanine derivatives. Control regioselectivity by optimizing temperature (0–25°C) and solvent polarity (e.g., DMF or THF) .

- Purification : Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC with C18 columns. Validate purity via ¹H/¹³C NMR (δ 1.9–2.1 ppm for acetamido CH₃; δ 170–175 ppm for COOH in ¹³C NMR) and mass spectrometry (ESI-MS for [M+H]+ at m/z 226.1) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- X-ray crystallography : Resolve the stereochemistry of the fluorophenyl and acetamido groups. Compare bond angles/distances with PubChem data (InChIKey: NRLBRFQYMSTLJK-UHFFFAOYSA-N) to confirm configuration .

- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate electrostatic potential maps, highlighting electron-deficient regions near the fluorine atom for reactivity predictions .

- Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for para-fluorophenyl) to assess electronic environment; IR spectroscopy for amide I band (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Q. What preliminary bioactivity assays are recommended for this compound?

- Screening protocols :

- Enzyme inhibition : Test against phenylalanine hydroxylase or proteases using kinetic assays (e.g., UV-Vis monitoring of NADH depletion at 340 nm). Use IC₅₀ values to compare with non-fluorinated analogs .

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in HEK293 cells via scintillation counting. Normalize results to protein content .

Advanced Research Questions

Q. How can reaction pathways for synthesizing derivatives (e.g., ester or amide analogs) be systematically optimized?

- Methodology :

- High-throughput screening : Use robotic liquid handlers to test 50+ conditions (e.g., coupling reagents like EDC/HOBt for amidation; solvents, temperatures). Analyze yields via LC-MS .

- Mechanistic studies : Employ in-situ IR spectroscopy to track intermediate formation during esterification. Identify rate-limiting steps (e.g., activation of carboxylic acid) .

- Scale-up challenges : Address solubility issues (e.g., switch from THF to DMSO for polar intermediates) and optimize catalyst loading (e.g., Pd/C for hydrogenation) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Critical analysis :

- Assay conditions : Compare buffer pH (e.g., activity loss at pH >7 due to carboxylate deprotonation) and co-solvents (DMSO vs. ethanol effects on enzyme stability) .

- Structural analogs : Synthesize and test 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid (PubChem CID 381693-93-2) to isolate fluorophenyl-specific effects .

- Meta-analysis : Use Bayesian statistics to weight studies based on sample size and purity data (e.g., discard results from batches with <95% HPLC purity) .

Q. How can computational tools predict this compound’s role in protein-ligand interactions?

- Workflow :

- Docking simulations : Use AutoDock Vina to model binding to human serum albumin (PDB ID: 1AO6). Prioritize poses with fluorophenyl group in hydrophobic pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of acetamido-fluorophenyl interactions under physiological conditions (310 K, 1 atm) .

- Free energy calculations : Apply MM-PBSA to compare binding affinities with 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid (CAS 266360-54-7) .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for this compound?

- Factors :

- Polymorphism : Characterize crystalline forms via PXRD; hydrate vs. anhydrous forms differ in aqueous solubility (e.g., 2.1 mg/mL vs. 5.3 mg/mL) .

- pH dependence : Measure solubility across pH 2–8 using shake-flask method. Carboxylic acid protonation (pKa ~4.5) increases hydrophobicity, reducing solubility at pH <3 .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.